Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)-
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Overview
Description
Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- is a complex organic compound with the molecular formula C23H28N4O4 It is known for its intricate structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- involves several steps. The process typically starts with the preparation of the core structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include ethyl chloroformate, hydrazine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Functional groups in the compound can be substituted with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Ajmalicine: Another indole alkaloid with similar structural features.
Raubasine: Known for its vasodilatory properties.
Delta-yohimbine: Shares a similar core structure but differs in functional groups.
Uniqueness
Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, 2-(ethoxycarbonyl)hydrazide, (19-alpha)- stands out due to its specific functional groups and the unique combination of rings in its structure
Properties
CAS No. |
72442-34-3 |
---|---|
Molecular Formula |
C23H28N4O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl N-[[(1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carbonyl]amino]carbamate |
InChI |
InChI=1S/C23H28N4O4/c1-3-30-23(29)26-25-22(28)18-12-31-13(2)17-11-27-9-8-15-14-6-4-5-7-19(14)24-21(15)20(27)10-16(17)18/h4-7,12-13,16-17,20,24H,3,8-11H2,1-2H3,(H,25,28)(H,26,29)/t13-,16-,17+,20-/m0/s1 |
InChI Key |
IMCUYCGIDHSEJR-NYYTWLDWSA-N |
Isomeric SMILES |
CCOC(=O)NNC(=O)C1=CO[C@H]([C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)C |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=COC(C2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)C |
Origin of Product |
United States |
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